3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine
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Overview
Description
3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-cyano-2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4,3'-bipyridine include:
- 3-[(3-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine
- 2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
340808-13-1 |
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Molecular Formula |
C19H14FN3S |
Molecular Weight |
335.4g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14FN3S/c1-13-8-17(15-5-3-7-22-11-15)18(10-21)19(23-13)24-12-14-4-2-6-16(20)9-14/h2-9,11H,12H2,1H3 |
InChI Key |
RMRHNGGKWOPAEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)SCC2=CC(=CC=C2)F)C#N)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC(=CC=C2)F)C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
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